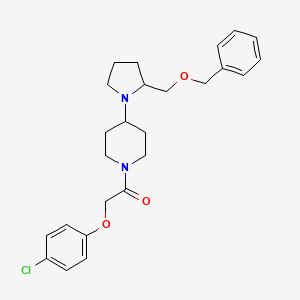
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone is a useful research compound. Its molecular formula is C25H31ClN2O3 and its molecular weight is 442.98. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Behavior
Chemical Transformations and Synthesis : Research has demonstrated various synthetic routes involving compounds with similar structural motifs, including the use of piperidine derivatives in the synthesis of substituted benzophenones. These processes typically involve reactions of pyrylium salts with methyl(ene) ketones, highlighting a method for constructing complex molecules (Zimmermann & Fischer, 1985).
Catalytic Behavior and Complex Formation : The study of complexes involving piperidine derivatives has shown their ability to act as ligands, forming catalytically active complexes with metals such as iron and cobalt. These complexes have been explored for their reactivity towards ethylene, indicating potential applications in polymer synthesis (Sun et al., 2007).
Molecular Interaction Studies : Investigations into the antagonist activity of specific piperidine derivatives against the CB1 cannabinoid receptor have provided insights into the molecular interactions and conformational dynamics of these compounds. Such studies are crucial for understanding the pharmacological potential and receptor binding characteristics (Shim et al., 2002).
Applications in Material Science and Pharmacology
Material Science and Structural Studies : Enaminones derived from piperidine have been studied for their hydrogen-bonding patterns, offering valuable data on molecular structures and interactions. Such information is critical for the design and development of new materials with specific properties (Balderson et al., 2007).
Antibacterial and Antimicrobial Activities : Piperidine-containing compounds have been synthesized and evaluated for their antibacterial activity. This research indicates the potential for developing new antimicrobial agents based on piperidine frameworks, addressing the need for novel therapies against resistant bacterial strains (Merugu et al., 2010).
properties
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClN2O3/c26-21-8-10-24(11-9-21)31-19-25(29)27-15-12-22(13-16-27)28-14-4-7-23(28)18-30-17-20-5-2-1-3-6-20/h1-3,5-6,8-11,22-23H,4,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCKJKASCLAEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-(4-chlorophenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

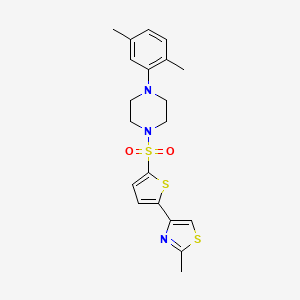
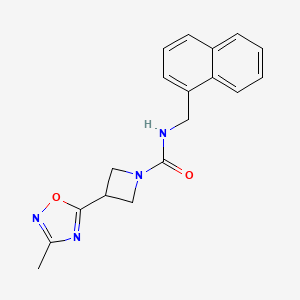
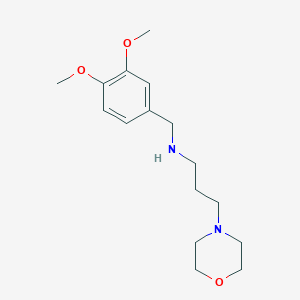


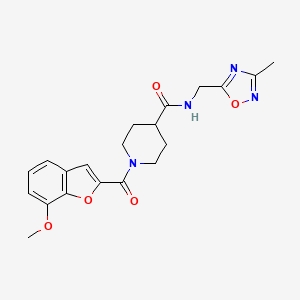
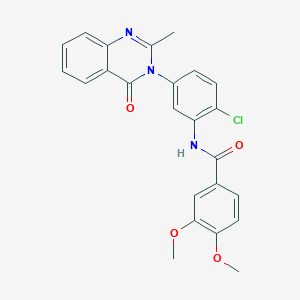
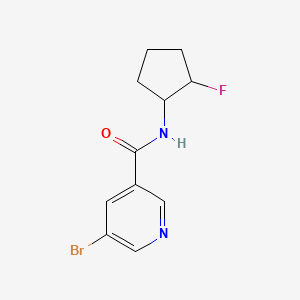
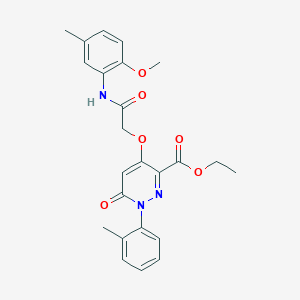
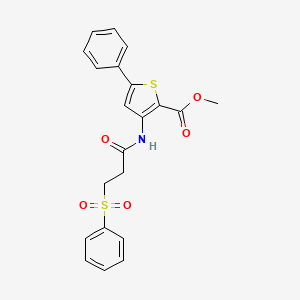
![2-(3-methylphenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2616212.png)
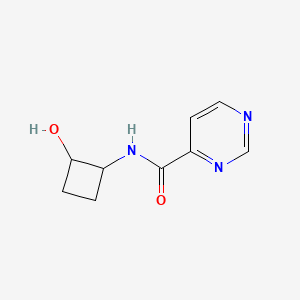
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![3-[[1-[(3-Methylphenyl)methylsulfonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2616218.png)